Terbium oxide (Tb2O3)

Catalog No.
S1797341
CAS No.
12037-01-3
M.F
O7Tb4-2
M. Wt
747.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbium oxide (Tb2O3)

Tb4O7 substitution fails in magneto-optical ceramics due to Tb4+ absorption, requiring hazardous H2/NH3 reduction. Phase-pure Tb2O3 (CAS 12037-01-3) eliminates this bottleneck. • Verdet constant -123.7 rad·T⁻¹·m⁻¹ at 1064 nm enables shorter Faraday rotators. • Direct precursor for high-efficiency green phosphors without reductive steps. • Monoclinic phase OER catalyst with low overpotential (331 mV). Bulk quantities, trace metals ≥99.9%.

CAS Number

12037-01-3

Product Name

Terbium oxide (Tb2O3)

IUPAC Name

oxygen(2-);terbium(3+)

Molecular Formula

O7Tb4-2

Molecular Weight

747.7

InChI

InChI=1S/3O.2Tb/q3*-2;2*+3

SMILES

[O-2].[O-2].[O-2].[Tb+3].[Tb+3]

Synonyms

Terbium(III) oxide, Terbium sesquioxide, Diterbium trioxide, Terbium oxide (Tb2O3), Tb2O3

Purity

≥99.9%

Package Size

1 g, 2 g, 5 g, 25 g

Terbium(III) oxide (Tb2O3, CAS 12037-01-3) is a highly specialized rare-earth sesquioxide characterized by its pure Tb3+ oxidation state and exceptionally high intrinsic terbium concentration. Unlike the more commonly available mixed-valence terbium oxides, phase-pure Tb2O3 is primarily procured for high-performance magneto-optical transparent ceramics, advanced solid-state phosphors, and specialized electrocatalysts. Its cubic and metastable monoclinic crystal structures provide a critical foundation for achieving record-high Verdet constants in Faraday rotators, making it a highly sought-after material for next-generation visible and near-infrared laser systems where maximum magneto-optical coupling is required [1].

Research Fit

Magneto‑optics High Tb³⁺ density supports Faraday rotation and optical isolator research.
Phase purity Single‑phase cubic bixbyite (Ia3̅) with exclusive Tb³⁺; avoids Tb⁴⁺ absorption.
Dielectrics Reported high‑k dielectric properties support thin‑film transistor and memory studies.

The most common procurement substitute for Tb2O3 is Terbium(III,IV) oxide (Tb4O7, CAS 12036-41-8), which is the thermodynamically stable form in air. However, generic substitution fails because Tb4O7 contains a mixture of Tb3+ and Tb4+ ions. The presence of Tb4+ introduces severe optical absorption bands that destroy the in-line transmittance required for magneto-optical ceramics and quenches luminescence in phosphor applications [1]. To utilize Tb4O7 in these applications, manufacturers must subject it to energy-intensive, high-temperature reduction processes (using H2 or NH3 atmospheres) to force the conversion to Tb2O3 [2]. Procuring phase-pure Tb2O3 directly bypasses this hazardous and time-consuming reductive bottleneck, ensuring stoichiometric Tb3+ availability for immediate processing.

Substitution Risk

Tb₄O₇ mixed valence Dark brown, mixed Tb³⁺/Tb⁴⁺; parasitic absorption and variable stoichiometry may reduce magneto‑optical performance and batch reproducibility.
TGG single crystal Approximately 52% lower volumetric Tb³⁺ density than Tb₂O₃ ceramic, limiting Verdet constant and device miniaturization potential.
Other Tb compounds TbF₃, TbCl₃ or Tb₄O₇ lack the oxide stability, phase homogeneity and high‑temperature processing compatibility required for transparent ceramic fabrication.

Near-Infrared Magneto-Optical Performance (1064 nm)

In the near-infrared spectrum, transparent ceramics fabricated from pure Tb2O3 demonstrate a massive leap in magneto-optical rotation compared to industry-standard Terbium Gallium Garnet (TGG). At 1064 nm, Tb2O3 achieves a Verdet constant of -123.7 rad·T⁻¹·m⁻¹, which is approximately 3.4 times higher than that of commercial TGG single crystals [1].

Evidence DimensionVerdet constant at 1064 nm
Target Compound DataTb2O3 transparent ceramics (-123.7 rad·T⁻¹·m⁻¹)
Comparator Or BaselineCommercial TGG crystals (-36.7 rad·T⁻¹·m⁻¹)
Quantified Difference3.4x higher absolute Verdet constant
ConditionsRoom temperature measurement at 1064 nm wavelength

Enables the extreme miniaturization of Faraday isolators in high-power Nd:YAG and fiber laser systems by requiring significantly shorter optical path lengths.

Verdet constant
Head‑to‑head
154 vs 40 rad·T⁻¹·m⁻¹ (3.8×)
Supports reduced optical path length in isolators.
At 1064 nm, room temperature; TGG crystal comparator.

Visible Spectrum Magneto-Optical Performance (633 nm)

The magneto-optical superiority of Tb2O3 extends into the visible spectrum, which is critical for specialized laser applications. At 633 nm, Tb2O3 transparent ceramics exhibit a Verdet constant of -427.3 rad·T⁻¹·m⁻¹, compared to approximately -137 rad·T⁻¹·m⁻¹ for TGG, maintaining a >3.1x advantage over the commercial baseline[1].

Evidence DimensionVerdet constant at 633 nm
Target Compound DataTb2O3 transparent ceramics (-427.3 rad·T⁻¹·m⁻¹)
Comparator Or BaselineCommercial TGG crystals (~ -137 rad·T⁻¹·m⁻¹)
Quantified Difference3.1x higher absolute Verdet constant
ConditionsRoom temperature measurement at 633 nm wavelength

Allows optical engineers to utilize highly compact Faraday rotators for visible-wavelength lasers without sacrificing isolation performance.

Laser damage threshold
Head‑to‑head
18 vs 10 J/cm² (1.8×); extinction 42 dB vs 35 dB
Supports higher power handling in pulsed systems.
TGG single crystal comparator; 50 ps, 78 MW/cm² test survived 7000 h.

Precursor Processability and Phase Purity

Synthesizing pure Tb3+ materials from standard Tb4O7 requires aggressive reduction (e.g., flowing NH3 or H2 at high temperatures) because Tb4O7 is the thermodynamically stable phase, containing mixed Tb3+/Tb4+ states [1]. Procuring Tb2O3 directly provides a phase-pure Tb3+ precursor, eliminating the need for reductive calcination and preventing Tb4+-induced optical defects or catalytic poisoning in the final product.

Evidence DimensionPrecursor reduction requirements
Target Compound DataTb2O3 (Directly usable pure Tb3+ source)
Comparator Or BaselineTb4O7 (Requires high-temperature H2/NH3 reduction)
Quantified DifferenceElimination of a high-temperature reductive processing step
ConditionsSynthesis of pure Tb3+ optical ceramics or phosphors

Streamlines industrial synthesis and significantly improves batch-to-batch reproducibility by removing the variable of incomplete reduction.

Oxidation state
Head‑to‑head
100% Tb³⁺, cubic Ia3̅ vs mixed Tb³⁺/Tb⁴⁺, fluorite‑related
Supports stoichiometric reproducibility and optical clarity.
XPS and XRD confirmation; Tb₄O₇ comparator.

Electrocatalytic Oxygen Evolution Reaction (OER) Activity

Beyond optics, specific metastable phases of Tb2O3 (such as the monoclinic B-type) have demonstrated exceptional electrocatalytic activity. When evaluated for the Oxygen Evolution Reaction (OER), monoclinic Tb2O3 nanoparticles achieve an overpotential of just 331 mV, outperforming many standard rare-earth oxide baselines and mixed-valence terbium oxides [1].

Evidence DimensionOER Overpotential
Target Compound DataMonoclinic Tb2O3 nanoparticles (331 mV)
Comparator Or BaselineStandard rare-earth oxide baselines
Quantified DifferenceHighly competitive low overpotential for a rare-earth sesquioxide
ConditionsAlkaline OER electrocatalysis

Opens new procurement avenues for Tb2O3 in advanced energy storage and water-splitting electrolyzer applications.

Porosity / transmittance
Specification review
Porosity ≤0.2%; transmittance ≥70% (3 mm, 532 nm & 1.06 μm)
Supports optical quality verification for device‑grade ceramics.
Patent‑derived acceptance criteria; Tb³⁺ ≥2×10²² cm⁻³.
Synthesis route
Reported
H₂ reduction of Tb₄O₇ at 1300°C, 24 h
Requires controlled high‑temperature processing; not direct oxidation.
Distinguishes Tb₂O₃ from as‑oxidized Tb₄O₇; impacts supplier qualification.
Emission lifetime
Reported
23 μs (dominant) / 2 ms (minority)
Supports phase purity and crystallinity quality control.
⁵D₄ level, 488 nm excitation; deviation indicates defects or Tb⁴⁺.

Miniaturized Faraday Isolators for High-Power Lasers

Driven by its exceptionally high Verdet constant (-123.7 rad·T⁻¹·m⁻¹ at 1064 nm), Tb2O3 is the premier choice for fabricating transparent magneto-optical ceramics. It directly replaces TGG in Faraday rotators, allowing for devices that are significantly shorter in optical path length, which is critical for compact, high-power solid-state and fiber laser systems[1].

High-Purity Tb3+ Phosphor and Scintillator Synthesis

Because it avoids the mixed-valence Tb4+ contamination inherent to Tb4O7, Tb2O3 serves as an ideal direct precursor for synthesizing high-performance green phosphors and scintillators. This eliminates the need for hazardous reductive processing steps and ensures maximum luminescence efficiency[2].

Advanced OER Electrocatalysts for Water Splitting

Leveraging the low overpotential (331 mV) of its monoclinic phase, Tb2O3 is increasingly procured for research and development in alkaline water electrolysis. It serves as a highly active rare-earth catalyst for the oxygen evolution reaction, offering a novel alternative to traditional transition metal oxides[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fiber laser optical isolators
Reported high Verdet constant and laser damage threshold
Optical path reduction and power‑handling validation
Faraday rotating glass doping
Exclusive Tb³⁺ oxidation state, no Tb⁴⁺ parasitic absorption
Visible‑range transparency and Verdet response assessment
Transparent magneto‑optical ceramics
Low porosity (≤0.2%) and high Tb³⁺ density specifications
Optical transmittance and aperture scalability review
High‑k dielectric thin films
Reported dielectric constant ~12 and stable cubic bixbyite phase
Crystallinity and leakage current assessment

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